molecular formula C10H12BrN3O B8513750 1-(5-Bromo-pyrazin-2-yl)-4,4-dimethyl-pyrrolidin-2-one

1-(5-Bromo-pyrazin-2-yl)-4,4-dimethyl-pyrrolidin-2-one

Cat. No.: B8513750
M. Wt: 270.13 g/mol
InChI Key: LBMYCBYTTZRWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-pyrazin-2-yl)-4,4-dimethyl-pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H12BrN3O and its molecular weight is 270.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

IUPAC Name

1-(5-bromopyrazin-2-yl)-4,4-dimethylpyrrolidin-2-one

InChI

InChI=1S/C10H12BrN3O/c1-10(2)3-9(15)14(6-10)8-5-12-7(11)4-13-8/h4-5H,3,6H2,1-2H3

InChI Key

LBMYCBYTTZRWQM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1)C2=CN=C(C=N2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well stirred suspension of 2-bromo-5-iodopyrazine (300 mg, 1.05 mmol), 4,4-dimethylpiperidin-2-one (155 mg, 1.37 mmol, 1.3 equiv.) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (xantphos) (24.4 mg, 0.042 mmol, 0.04 equiv.) in 4 ml of toluene were added under argon atmosphere tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), (19.3 mg, 0.021 mmol, 0.02 equiv.) and the mixture was stirred for 5 hours at 100° C. The crude mixture was adsorbed on silicagel and purified by flash chromatography over a 20 g silicagel column using a 2:1 heptane/ethyl acetate mixture as eluant. The title compound (151 mg, 53% yield) was obtained as a white solid, MS: m/e=270.1, 272.1 (M+H+).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
24.4 mg
Type
catalyst
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.3 mg
Type
catalyst
Reaction Step Three
Yield
53%

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